molecular formula C18H17F2NO4S B457125 ethyl 2-{[3-(difluoromethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[3-(difluoromethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B457125
M. Wt: 381.4g/mol
InChI Key: ZHAKDTITOHREJQ-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(difluoromethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of ethyl 2-{[3-(difluoromethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves several steps. One common method includes the reaction of cyclopentanone with methyl cyanoacetate and sulfur in methanol, followed by the addition of morpholine . This reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Ethyl 2-{[3-(difluoromethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiophene moieties, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[3-(difluoromethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(difluoromethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Ethyl 2-{[3-(difluoromethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the difluoromethoxy group in this compound may confer unique properties, such as increased lipophilicity or enhanced binding affinity to specific targets.

Properties

Molecular Formula

C18H17F2NO4S

Molecular Weight

381.4g/mol

IUPAC Name

ethyl 2-[[3-(difluoromethoxy)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H17F2NO4S/c1-2-24-17(23)14-12-7-4-8-13(12)26-16(14)21-15(22)10-5-3-6-11(9-10)25-18(19)20/h3,5-6,9,18H,2,4,7-8H2,1H3,(H,21,22)

InChI Key

ZHAKDTITOHREJQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)OC(F)F

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)OC(F)F

Origin of Product

United States

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